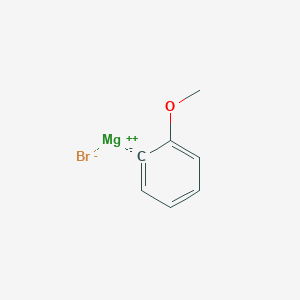

2-Methoxyphenylmagnesium bromide

概要

説明

2-Methoxyphenylmagnesium bromide is a useful research compound. Its molecular formula is C7H7BrMgO and its molecular weight is 211.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nickel-Catalyzed Alkylative Cross-Coupling of Anisoles with Grignard Reagents via C-O Bond Activation

2-Methoxyphenylmagnesium bromide is used in nickel-catalyzed cross-coupling reactions with alkylmagnesium halides. This process facilitates the alkylation of anisole derivatives and the synthesis of elaborate molecules. The robustness of the methoxy group in such reactions allows for significant versatility in chemical synthesis (Tobisu, Takahira, Morioka, & Chatani, 2016).

Synthesis of a New Pyridinyl Thiazole Ligand with Hydrazone Moiety

The compound has been utilized in the synthesis of new ligands with potential antibacterial properties. It's involved in the structural formation of complex compounds, indicating its utility in developing new antibacterial agents (Bera, Brandão, Mondal, Jana, Jana, Santra, & Bera, 2017).

Preparation of 2-Arylquinolines

This compound is key in the synthesis of 2-arylquinolines, highlighting its role in organic chemistry and potential pharmaceutical applications. This process is noteworthy for being conducted under transition-metal-free conditions (Naruto & Togo, 2020).

Synthesis of Substituted Resorcinol Monomethyl Ethers

This compound contributes to the synthesis of resorcinol monomethyl ethers, indicating its importance in the creation of specialized organic compounds (Shao & Clive, 2015).

Manganese-Catalyzed Aerobic Heterocoupling of Aryl Grignard Reagents

This compound plays a role in manganese-catalyzed cross-coupling reactions, which are significant for the synthesis of complex organic compounds (Ghaleshahi, Antonacci, & Madsen, 2017).

Synthesis and Structural Analysis of Formamidinate-Supported Mg Complexes

This compound is used in the formation of magnesium compounds with distinct structures, indicating its utility in inorganic chemistry and materials science (Tsai, Pastor, Lo, & Zhao, 2015).

Access to Sterically Crowded Anilines via Non-Catalysed C-C Coupling Reactions

It has been employed in the synthesis of highly substituted anilines, demonstrating its utility in creating compounds with significant steric hindrance, which are of interest in organic chemistry (Vrána, Samsonov, Němec, & Růžička, 2020).

Synthesis, Crystal Structure, Spectroscopic, and Nonlinear Optical Properties Studies

This compound is instrumental in the development of materials with nonlinear optical properties, indicating its significance in materials science and optical applications (Umarani, Thiruvalluvar, & Raja, 2018).

Synthesis and Catalytic Application of Cyclopentadienyl Nickel(II) N-Heterocyclic Carbene Complexes

This compound contributes to the synthesis of nickel(II) complexes, underscoring its relevance in catalysis and organometallic chemistry (Atli, 2020).

Spectroscopic Analysis, Natural Bonding Orbitals, and Molecular Docking Studies on 2-Bromo-6-Methoxynaphthalene

The compound's role in the development of potential anti-cancer drugs is evident, showcasing its importance in medicinal chemistry (Saji, Prasana, Muthu, & George, 2021).

Synthesis, Characterization, Biological Activity, DNA and BSA Binding Study of Copper(II) Complexes

This compound is involved in the synthesis of copper(II) complexes with potential biological activity, indicating its utility in bioinorganic chemistry (Joksimović, Baskić, Popovic, Zarić, Kosanić, Ranković, Stanojković, Novaković, Davidović, Bugarčić, & Janković, 2016).

Optical Detection of Bromide Ions Using Pt(II) 5,10,15,20-Tetra-(4-Methoxy-Phenyl)-Porphyrin

The compound's application in the detection of bromide ions, crucial for environmental and health-related monitoring, is highlighted (Lascu, Pleşu, Anghel, Bîrdeanu, Vlascici, & Fagadar-Cosma, 2019).

Safety and Hazards

将来の方向性

作用機序

Target of Action

2-Methoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in carbonyl groups of aldehydes, ketones, and esters .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving carbonyl-containing compounds. It can lead to the formation of secondary and tertiary alcohols, depending on whether it reacts with an aldehyde or a ketone . The downstream effects include the synthesis of complex organic molecules from simpler precursors .

生化学分析

Biochemical Properties

2-Methoxyphenylmagnesium bromide is primarily involved in Grignard reactions, where it acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds to form new carbon-carbon bonds. This compound interacts with various enzymes and proteins that facilitate these reactions. For instance, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. The nature of these interactions is typically ionic, where the magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the phenyl group .

Cellular Effects

The effects of this compound on cells and cellular processes are not extensively documented. As a reactive organomagnesium compound, it can potentially influence cell function by interacting with cellular components. It may affect cell signaling pathways, gene expression, and cellular metabolism by modifying the structure and function of biomolecules it interacts with. For example, its interaction with proteins and enzymes involved in metabolic pathways could alter their activity, leading to changes in cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The magnesium atom in the compound coordinates with the oxygen atom of carbonyl groups, stabilizing the transition state and facilitating the nucleophilic attack by the phenyl group. This results in the formation of new carbon-carbon bonds, which is the basis of its utility in organic synthesis. Additionally, it may inhibit or activate enzymes by modifying their active sites or altering their conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound can change over time. It is sensitive to air and moisture, which can lead to its degradation and reduced effectiveness in reactions. Long-term exposure to air can result in the formation of by-products that may interfere with its intended use. Therefore, it is typically stored under inert conditions to maintain its stability and reactivity .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. As with many reactive chemical compounds, its effects are likely dose-dependent. At low doses, it may have minimal impact, while higher doses could lead to toxicity or adverse effects. The threshold for these effects would depend on the specific biological system and the duration of exposure .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a Grignard reagent. It interacts with enzymes that facilitate the formation of carbon-carbon bonds, such as those involved in the synthesis of alcohols from carbonyl compounds. These interactions can affect metabolic flux and the levels of metabolites in the cell, potentially influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed based on its chemical properties. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments could influence its reactivity and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Its activity and function could be influenced by its presence in specific cellular compartments. For instance, its interaction with enzymes and proteins in the cytosol or organelles could affect its reactivity and the outcomes of the biochemical reactions it participates in .

特性

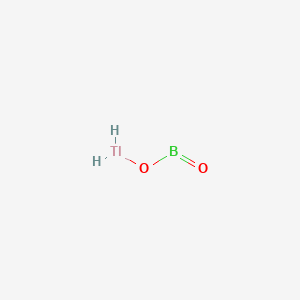

IUPAC Name |

magnesium;methoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPRDUXJWIUVPZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401521 | |

| Record name | 2-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-63-3 | |

| Record name | 2-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

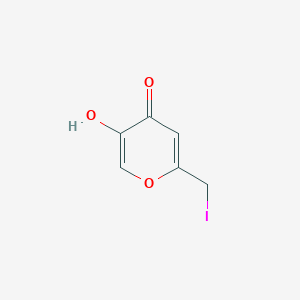

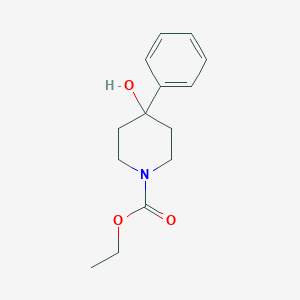

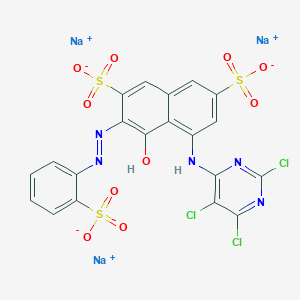

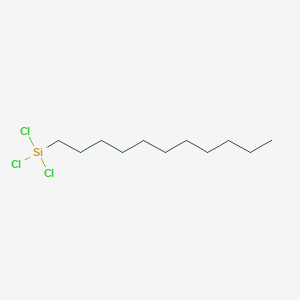

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions has 2-Methoxyphenylmagnesium bromide been successfully used in, and what role does it play?

A1: this compound, a Grignard reagent, has demonstrated efficacy in cross-coupling reactions with fluoroarenes [] and in the synthesis of specific chemical structures. For example, it reacts with 2-methoxy-1-naphthaldehyde, followed by reduction, to yield the dimethyl ether derivative of 1-(2-hydroxybenzyl)-2-napthol []. It can also react with 4,4-dimethyl-2-oxazoline to produce o-anisaldehyde []. In these reactions, it acts as a nucleophile, attacking electron-deficient carbon centers.

Q2: Are there any stereochemical aspects to consider when using this compound in synthesis?

A2: While not directly discussed in the context of this compound, stereochemistry plays a crucial role in reactions involving similar compounds. Research highlights the significance of chirality in synthesizing enantiomerically pure monophosphines []. For example, reacting diastereomerically pure (2R, 4S, 5R)-2-chloro-5-phenyl-3,4-dimethyl-1,3,2-oxazaphospholidine with 2-adamantyl magnesium bromide leads to the formation of two diastereomers of 3,4-dimethyl-2-2-adamantyl-5-phenyl-1,3,2-oxazaphospholidin-2-oxide []. This emphasizes the importance of controlling stereochemistry when employing Grignard reagents like this compound in reactions where specific stereoisomers are desired.

Q3: Are there any challenges associated with using this compound in synthesis?

A3: One potential challenge associated with using this compound is the possibility of side reactions. For instance, during the synthesis of o-anisaldehyde using this compound and 4,4-dimethyl-2-oxazoline, a small percentage of o-bromoanisole is produced as a byproduct []. This highlights the importance of optimizing reaction conditions and exploring purification methods to obtain the desired product in high yield and purity.

Q4: What research opportunities exist for exploring further applications of this compound?

A4: Further research could focus on expanding the scope of cross-coupling reactions involving this compound with a broader range of substrates beyond fluoroarenes [], such as those containing other halogens or electrophilic functional groups. Investigating the use of different catalysts and ligands could potentially lead to improved reaction conditions and expand the synthetic utility of this Grignard reagent. Additionally, exploring its reactivity in diverse synthetic transformations, such as additions to carbonyl compounds or ring-opening reactions, could uncover novel applications and contribute to the development of new synthetic methodologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)

![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)